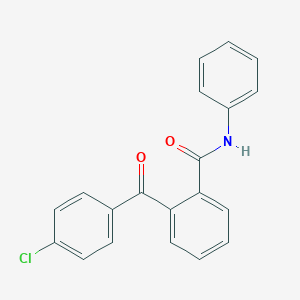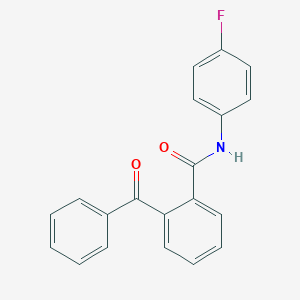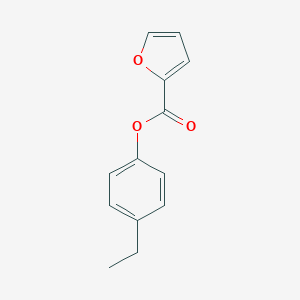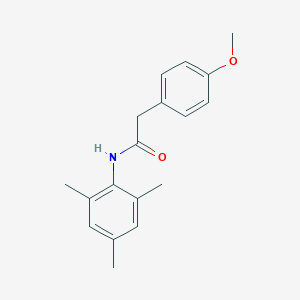
4-Ethylphenyl 2-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenyl 2-ethoxybenzoate (EPB) is an organic compound with the molecular formula C16H16O3. It is commonly used in scientific research as a chemical intermediate and as a starting material for the synthesis of other compounds. EPB is a white crystalline powder with a melting point of 70-73°C and a boiling point of 350°C. In
Mechanism of Action
The mechanism of action of 4-Ethylphenyl 2-ethoxybenzoate is not well understood. However, it is believed to exert its biological effects by interacting with specific proteins or enzymes in the body. 4-Ethylphenyl 2-ethoxybenzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 4-Ethylphenyl 2-ethoxybenzoate may have potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
4-Ethylphenyl 2-ethoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory activities in vitro. 4-Ethylphenyl 2-ethoxybenzoate has also been shown to inhibit the growth of cancer cells in vitro. Furthermore, 4-Ethylphenyl 2-ethoxybenzoate has been shown to exhibit antifungal activity against various fungal strains.
Advantages and Limitations for Lab Experiments
4-Ethylphenyl 2-ethoxybenzoate has a number of advantages for use in lab experiments. It is a readily available and inexpensive starting material for the synthesis of other compounds. Furthermore, 4-Ethylphenyl 2-ethoxybenzoate is relatively easy to handle and has a low toxicity profile. However, 4-Ethylphenyl 2-ethoxybenzoate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 4-Ethylphenyl 2-ethoxybenzoate has a relatively short shelf life and can degrade over time.
Future Directions
4-Ethylphenyl 2-ethoxybenzoate has potential for use in a wide range of scientific research areas. Some potential future directions for research on 4-Ethylphenyl 2-ethoxybenzoate include:
1. Development of novel 4-Ethylphenyl 2-ethoxybenzoate derivatives with improved biological activities.
2. Evaluation of the potential of 4-Ethylphenyl 2-ethoxybenzoate as a treatment for Alzheimer's disease and other neurodegenerative disorders.
3. Investigation of the mechanism of action of 4-Ethylphenyl 2-ethoxybenzoate and its derivatives.
4. Development of methods for improving the solubility and stability of 4-Ethylphenyl 2-ethoxybenzoate.
5. Evaluation of the potential of 4-Ethylphenyl 2-ethoxybenzoate as an anticancer and antifungal agent.
In conclusion, 4-Ethylphenyl 2-ethoxybenzoate is a versatile compound with a wide range of scientific research applications. Its synthesis method is relatively simple, and it has a low toxicity profile. 4-Ethylphenyl 2-ethoxybenzoate has potential as a starting material for the synthesis of novel compounds with various biological activities. Further research is needed to fully understand the mechanism of action of 4-Ethylphenyl 2-ethoxybenzoate and its derivatives, and to evaluate their potential as therapeutic agents.
Synthesis Methods
The synthesis of 4-Ethylphenyl 2-ethoxybenzoate involves the reaction of 4-ethylphenol with 2-ethoxybenzoyl chloride in the presence of a catalyst such as triethylamine. The reaction proceeds through an esterification reaction, resulting in the formation of 4-Ethylphenyl 2-ethoxybenzoate. The purity of the 4-Ethylphenyl 2-ethoxybenzoate can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-Ethylphenyl 2-ethoxybenzoate has been extensively used in scientific research as a starting material for the synthesis of other compounds. It has been used in the synthesis of novel benzimidazole derivatives with potential anti-inflammatory and antioxidant activities. 4-Ethylphenyl 2-ethoxybenzoate has also been used in the synthesis of 2-phenylbenzothiazole derivatives with potential anticancer activities. Furthermore, 4-Ethylphenyl 2-ethoxybenzoate has been used in the synthesis of 2,4,5-trisubstituted imidazole derivatives with potential antifungal activities.
properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(4-ethylphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-3-13-9-11-14(12-10-13)20-17(18)15-7-5-6-8-16(15)19-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
BXDGGBPEIJALNM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



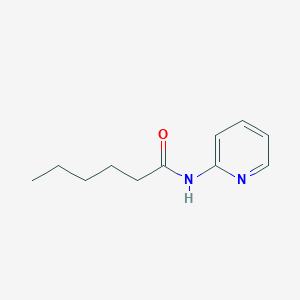
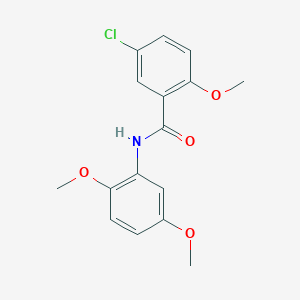
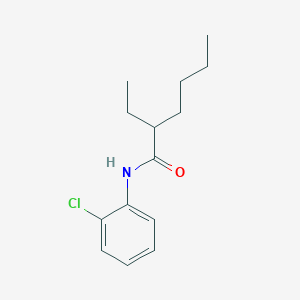
![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)
